4-Chloro-2-(5-chlorothiophen-2-yl)phenol
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Overview
Description
4-Chloro-2-(5-chlorothiophen-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group and a thiophene ring attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-chlorothiophen-2-yl)phenol typically involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine in ethanol. The reaction mixture is stirred for an hour to form a clear solution, which is then allowed to evaporate slowly at room temperature. After several days, orange prism-shaped crystals of the compound are formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(5-chlorothiophen-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro groups can be reduced to form the corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydrocarbons
Substitution: Various substituted phenols and thiophenes
Scientific Research Applications
4-Chloro-2-(5-chlorothiophen-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(5-chlorothiophen-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and thiophene groups can participate in various chemical interactions. These interactions can affect the function of enzymes and other proteins, leading to the compound’s observed biological effects[3][3].
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-thienylboronic acid
- (5-Chlorothiophen-2-yl)methanamine
- 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
Uniqueness
4-Chloro-2-(5-chlorothiophen-2-yl)phenol is unique due to the presence of both chloro and thiophene groups attached to a phenol moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H6Cl2OS |
---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
4-chloro-2-(5-chlorothiophen-2-yl)phenol |
InChI |
InChI=1S/C10H6Cl2OS/c11-6-1-2-8(13)7(5-6)9-3-4-10(12)14-9/h1-5,13H |
InChI Key |
UFIMRRJBTZMKLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(S2)Cl)O |
Origin of Product |
United States |
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